3-Chloro-N-(4-chlorophenyl)propanamide is an organic compound characterized by its unique structure, which includes a chloro group and a chlorophenyl moiety attached to a propanamide backbone. Its molecular formula is with a molecular weight of approximately 218.08 g/mol. The compound is identified by the CAS number 19314-16-0 and has various applications in organic synthesis and medicinal chemistry.
Research indicates that 3-chloro-N-(4-chlorophenyl)propanamide exhibits potential biological activities, including:
The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide typically involves several steps:
Industrial production may leverage automated reactors and continuous flow systems to enhance efficiency and yield while maintaining stringent quality control measures.
3-Chloro-N-(4-chlorophenyl)propanamide finds diverse applications across various fields:
Interaction studies on 3-chloro-N-(4-chlorophenyl)propanamide focus on its binding affinity to various enzymes and receptors. These studies aim to elucidate its mechanism of action and identify specific pathways involved in its biological effects. Although detailed interaction profiles are still being developed, initial findings indicate promising avenues for further exploration in pharmacology.
Several compounds share structural similarities with 3-chloro-N-(4-chlorophenyl)propanamide, each exhibiting unique properties and applications:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Chloro-N-(4-fluorophenyl)propanamide | 532056 | Contains fluorine instead of chlorine; potential for different biological activity. |
N-(4-Chlorophenyl)-N-(cyclohexyl)propanamide | Not available | Lacks the chloro group on the propanamide; potential variations in reactivity. |
4-Chloroaniline | 106-47-8 | Simplified structure; used primarily in dye synthesis and pharmaceuticals. |
The uniqueness of 3-chloro-N-(4-chlorophenyl)propanamide lies in its specific combination of chlorinated phenyl groups and propanamide functionality, which may confer distinct biological activities compared to these similar compounds .